

Introduction: The Piperidine Scaffold and the Rationale for In Silico Analysis

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Compound of Interest

Compound Name: 1-(2-Furoyl)piperidin-4-amine

Cat. No.: B2666891

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The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural products and synthetic pharmaceuticals. [1] Its conformational flexibility and ability to form key intermolecular interactions allow it to bind to a diverse range of biological targets.[1] Derivatives of piperidine exhibit a wide spectrum of pharmacological activities, including analgesic, antipsychotic, antihistamine, and anticancer effects.[2][3]

This guide focuses on a specific derivative, **1-(2-Furoyl)piperidin-4-amine** (PubChem CID: 4778220), which incorporates a furoyl group and a primary amine on the piperidine ring.[4] The presence of the furan ring, the amide linker, and the basic amine suggests potential for complex interactions with biological macromolecules. Theoretical and computational chemistry provides an indispensable toolkit for dissecting the properties of such molecules before committing to costly and time-consuming experimental synthesis and testing.[5][6]

This document serves as a technical guide for researchers and drug development professionals, outlining a comprehensive in silico workflow to characterize **1-(2-Furoyl)piperidin-4-amine**. We will explore its fundamental electronic properties through quantum mechanics, predict its binding behavior with a relevant biological target using molecular docking, and assess its drug-likeness via ADMET profiling. The causality behind each methodological choice is explained to provide a framework that is not just procedural, but also educational and self-validating.

Part 1: Quantum Chemical Analysis for Intrinsic Molecular Properties

Expertise & Rationale: Before evaluating how a molecule interacts with its environment (like a protein receptor), it is crucial to understand its intrinsic electronic and structural properties. Density Functional Theory (DFT) is a powerful quantum mechanical method that provides accurate insights into electron distribution, molecular orbital energies, and reactivity, which govern a molecule's stability and interaction potential.^[3] This foundational analysis helps rationalize the molecule's behavior in subsequent simulations.

Molecular Geometry Optimization and Vibrational Analysis

The first step is to determine the most stable 3D conformation of the molecule. An improperly optimized structure will yield erroneous results in all subsequent calculations.

Protocol 1: Geometry Optimization & Frequency Calculation

- **Initial Structure Generation:** Obtain the 2D structure of **1-(2-Furoyl)piperidin-4-amine** (SMILES: C1CN(CCC1N)C(=O)C2=CC=CO2) from a source like PubChem.^[4] Convert it to a 3D structure using a molecular editor (e.g., Avogadro, ChemDraw).
- **Conformational Search (Optional but Recommended):** For flexible molecules like this, perform an initial conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy starting conformers.^[2]
- **DFT Calculation Setup:**
 - **Software:** Gaussian, ORCA, or similar quantum chemistry package.
 - **Method:** B3LYP functional. This hybrid functional is widely used and provides a good balance between accuracy and computational cost for organic molecules.
 - **Basis Set:** 6-311++G(d,p). This is a robust basis set that includes diffuse functions (++) for describing lone pairs and anions, and polarization functions (d,p) for accurately modeling bonding angles.

- Solvation Model: Use an implicit solvation model like the Polarizable Continuum Model (PCM) with water as the solvent to simulate a physiological environment.
- Execution: Run the geometry optimization calculation.
- Validation: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (HOMO-LUMO gap) is a key indicator of chemical stability.

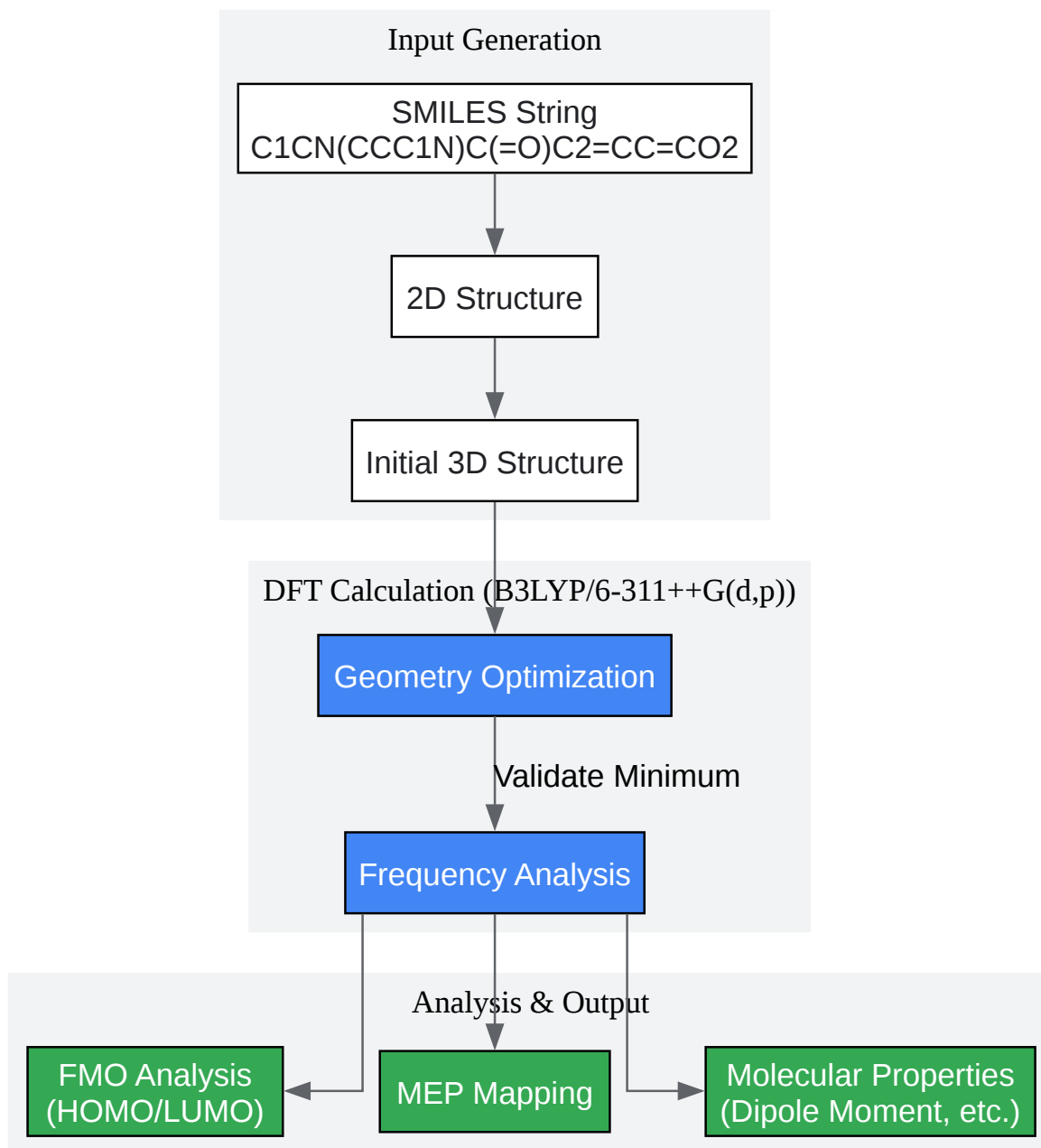
Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a visualization of the total electrostatic potential on the electron density surface. It is invaluable for identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites, which are crucial for predicting non-covalent interactions like hydrogen bonding.

Data Presentation 1: Calculated Quantum Chemical Properties

Parameter	Value (Calculated)	Significance
Total Energy	Value in Hartrees	Represents the electronic energy of the optimized structure.
HOMO Energy	Value in eV	Indicates ionization potential and electron-donating capability.
LUMO Energy	Value in eV	Indicates electron affinity and electron-accepting capability.
HOMO-LUMO Gap (ΔE)	Value in eV	A larger gap implies higher kinetic stability and lower chemical reactivity.
Dipole Moment	Value in Debye	Measures the overall polarity of the molecule, influencing solubility and binding.

Visualization 1: Quantum Analysis Workflow



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Caption: Workflow for DFT-based quantum chemical analysis.

Part 2: Molecular Docking for Target Interaction Prediction

Expertise & Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.^[1] Given that many piperidine derivatives exhibit activity at central nervous system targets, we select the μ -opioid receptor (MOR) as an illustrative target for this guide. The MOR is a well-studied G-protein coupled receptor and a primary target for analgesic drugs.^[2] Understanding how **1-(2-Furoyl)piperidin-4-amine** might interact with the MOR's binding pocket can help generate hypotheses about its potential pharmacological role.

Protocol 2: Molecular Docking Simulation

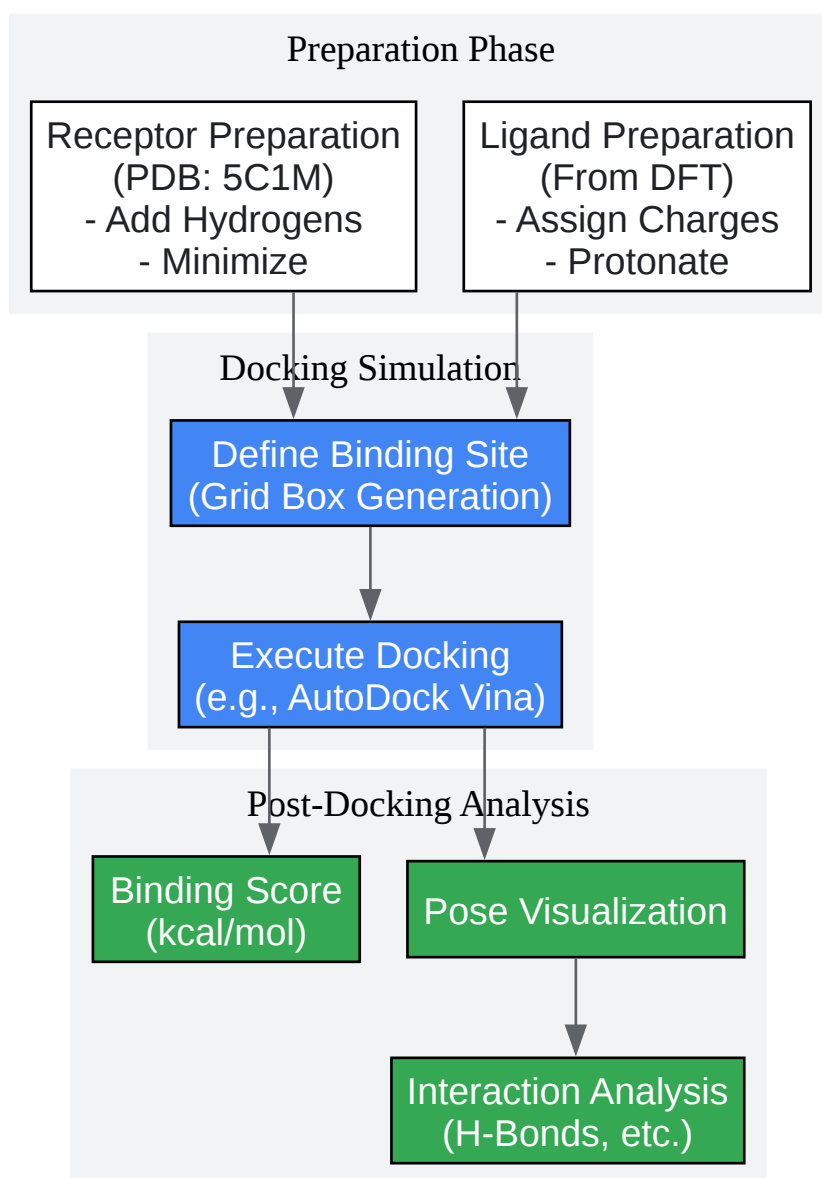
- Receptor Preparation:
 - Download the crystal structure of the human μ -opioid receptor from the Protein Data Bank (PDB). For example, PDB ID: 5C1M.
 - Using a molecular modeling suite (e.g., Schrödinger, AutoDock Tools, MOE), prepare the protein by:
 - Removing water molecules and any co-crystallized ligands.
 - Adding hydrogen atoms and assigning correct protonation states for residues at a physiological pH (e.g., 7.4).
 - Repairing any missing side chains or loops.
 - Minimizing the protein structure to relieve steric clashes.
- Ligand Preparation:
 - Use the DFT-optimized, low-energy 3D structure of **1-(2-Furoyl)piperidin-4-amine** from Part 1.
 - Generate possible ionization states at pH 7.4. The piperidine amine is likely to be protonated.
 - Assign correct atom types and charges using a force field like OPLS or Gasteiger.
- Binding Site Definition:

- Define the docking grid box around the known binding site of the co-crystallized ligand in the PDB structure or as identified from literature. The box should be large enough to allow rotational and translational freedom for the ligand.
- Docking Execution:
 - Software: AutoDock Vina, Glide, GOLD, or similar.
 - Algorithm: Use a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various ligand poses within the binding site.
 - Scoring: The software will rank the generated poses using a scoring function that estimates the binding free energy (e.g., in kcal/mol). A more negative score indicates a more favorable predicted binding affinity.
- Pose Analysis:
 - Visually inspect the top-ranked poses. Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, π - π stacking) between the ligand and receptor residues. Pay close attention to interactions with key residues known to be critical for MOR activity (e.g., D147, Y148, H297).[\[2\]](#)

Data Presentation 2: Predicted Docking Results for μ -Opioid Receptor

Parameter	Result	Interpretation
Binding Affinity (Score)	Value in kcal/mol	Estimated free energy of binding. More negative values suggest stronger binding.
Key Interacting Residues	D147, Y148, M151, H297	Amino acids in the binding pocket forming significant non-covalent bonds.
Primary Interactions	Hydrogen bond, Hydrophobic	Type of forces stabilizing the ligand-receptor complex. (e.g., H-bond between piperidine NH2+ and Asp147).
RMSD from Reference	Value in Å	Root-mean-square deviation compared to a known binder, if applicable. Lower values indicate similar binding modes.

Visualization 2: Molecular Docking Workflow



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Caption: A generalized workflow for molecular docking studies.

Part 3: In Silico ADMET Profiling for Drug-Likeness

Expertise & Rationale: A molecule with high potency at its target is useless if it cannot reach that target in the body or if it is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts these pharmacokinetic and toxicological properties. Early assessment of ADMET helps to identify potential liabilities and prioritize candidates, adhering to the "fail early, fail cheap" paradigm in drug discovery. We will use established computational

models and rules, such as Lipinski's Rule of Five, to evaluate the molecule's potential as an orally available drug.

Protocol 3: ADMET Prediction

- Input: Use the simplified 2D structure or SMILES string of **1-(2-Furoyl)piperidin-4-amine**.
- Platform Selection: Utilize a web-based platform like SwissADME, pkCSM, or similar predictive tools that house a collection of curated ADMET models.
- Property Calculation: Submit the molecule to the server and calculate a range of descriptors. Key properties to analyze include:
 - Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA).
 - Lipinski's Rule of Five: A rule of thumb to evaluate oral bioavailability. It states that a drug is more likely to be orally active if it has: $MW \leq 500$ Da, $LogP \leq 5$, H-bond donors ≤ 5 , H-bond acceptors ≤ 10 .
 - Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, CYP450 enzyme inhibition (e.g., CYP2D6, CYP3A4).
 - Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and other common toxicities.
- Data Interpretation: Consolidate the predictions and evaluate the molecule's overall profile. Identify any potential red flags (e.g., poor predicted absorption, high toxicity risk) that might need to be addressed through chemical modification in a drug design cycle.

Data Presentation 3: Predicted ADMET and Physicochemical Properties

Property Class	Parameter	Predicted Value	Compliance/Interpretation
Physicochemical	Molecular Weight	194.23 g/mol [4]	Excellent (<< 500)
LogP (Consensus)	Value (e.g., ~0.4)[4]	Good hydrophilicity (< 5)	Favorable for oral administration
TPSA	59.5 Å²[4]	Good (indicates potential for cell permeability)	
Lipinski's Rule	H-Bond Donors	1	
H-Bond Acceptors	3	Compliant (≤ 10)	Low risk of being a mutagen
Rule of Five Violations	0	Orally bioavailable candidate	
Pharmacokinetics	GI Absorption	High (Predicted)	
BBB Permeant	Yes/No (Predicted)	Critical for a potential CNS-acting agent	Low risk of cardiotoxicity
Toxicity	AMES Mutagenicity	No (Predicted)	
hERG Inhibition	No/Low Risk (Predicted)	Low risk of cardiotoxicity	

Visualization 3: ADMET Prediction Workflow

Caption: Conceptual workflow for in silico ADMET profiling.

Conclusion and Future Directions

This guide has outlined a multi-faceted theoretical approach to characterize **1-(2-Furoyl)piperidin-4-amine**, a molecule of potential pharmaceutical interest. The workflow progresses logically from defining the molecule's intrinsic quantum properties to predicting its interactions with a biological target and its likely behavior within an organism.

- Quantum analysis establishes the molecule's stable conformation and electronic profile, which are fundamental to its reactivity.
- Molecular docking provides a testable hypothesis of its potential biological activity, suggesting specific interactions with the μ -opioid receptor that can be validated experimentally.
- ADMET profiling indicates that the molecule possesses favorable drug-like properties, such as good potential for oral bioavailability and a low initial toxicity risk, making it a worthy candidate for further investigation.

The collective in silico data suggests that **1-(2-Furoyl)piperidin-4-amine** is a promising scaffold. The next logical steps would involve chemical synthesis, followed by in vitro validation of the computational predictions, such as receptor binding assays for the μ -opioid receptor and experimental ADMET assays. Further computational studies, such as molecular dynamics simulations, could also be employed to study the stability of the predicted ligand-receptor complex over time.[6][7] This integrated approach of theoretical and experimental science is paramount to modern, efficient drug discovery.

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